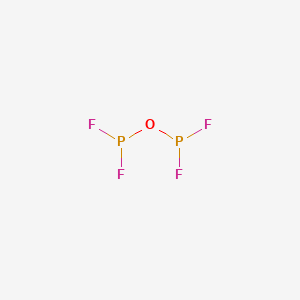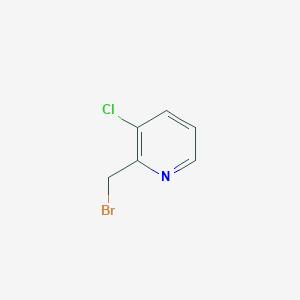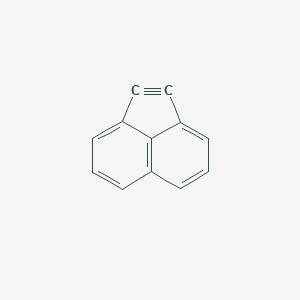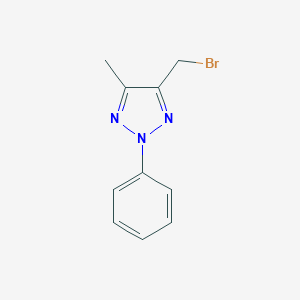
1,3-Diisocyanato-2-methylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diisocyanato-2-methylcyclohexane, also known as HDI (hexamethylene diisocyanate), is a chemical compound that is widely used in the production of polyurethane coatings, adhesives, and elastomers. It is a highly reactive compound that is known for its excellent mechanical properties and resistance to abrasion, chemicals, and weathering. In recent years, there has been a growing interest in the synthesis, application, and mechanism of action of HDI due to its potential applications in various fields such as biomedical engineering, nanotechnology, and materials science.
Mechanism of Action
The mechanism of action of 1,3-Diisocyanato-2-methylcyclohexane is based on its ability to react with various functional groups such as hydroxyl, carboxyl, and amino groups, forming stable urethane and urea linkages. The reaction proceeds via a nucleophilic addition-elimination mechanism, with the formation of a carbamate intermediate, which then reacts with another isocyanate molecule to form a urethane linkage. The reaction is highly exothermic and requires careful handling and control.
Biochemical and Physiological Effects:
This compound is known to cause respiratory sensitization and allergic reactions in humans, especially in workers exposed to high concentrations of the compound. The main route of exposure is inhalation of this compound vapors or aerosols, which can cause irritation of the respiratory tract, coughing, and shortness of breath. This compound can also cause skin sensitization and dermatitis in some individuals, especially those with pre-existing skin conditions.
Advantages and Limitations for Lab Experiments
1,3-Diisocyanato-2-methylcyclohexane is a highly reactive compound that can be used in various laboratory experiments for the synthesis of polyurethane coatings, adhesives, and elastomers. This compound-based materials have excellent mechanical properties, resistance to abrasion, and chemical resistance, making them suitable for various applications. However, the handling and use of this compound require careful attention to safety and health precautions due to its potential toxicity and reactivity.
Future Directions
There are several future directions for the research and development of 1,3-Diisocyanato-2-methylcyclohexane-based materials. In biomedical engineering, this compound-based polyurethane scaffolds can be further optimized for tissue engineering and regenerative medicine applications. This compound-based nanoparticles can be explored for their potential use in drug delivery, imaging, and sensing applications.
In nanotechnology, this compound-based materials can be used in the synthesis of various nanocomposites and hybrid materials with improved mechanical, electrical, and thermal properties. In materials science, this compound-based coatings can be further optimized for various industrial applications, such as automotive, aerospace, and construction.
Conclusion:
In conclusion, this compound is a highly reactive compound that has been extensively studied for its potential applications in various fields of scientific research. This compound-based materials have excellent mechanical properties, resistance to abrasion, and chemical resistance, making them suitable for various applications. However, the handling and use of this compound require careful attention to safety and health precautions due to its potential toxicity and reactivity. There are several future directions for the research and development of this compound-based materials, which can lead to new and innovative applications in various fields of science and technology.
Synthesis Methods
1,3-Diisocyanato-2-methylcyclohexane can be synthesized by the reaction of hexamethylene diamine with phosgene, followed by purification and distillation. The reaction proceeds in two steps, with the formation of an intermediate product, 1,6-diisocyanatohexane, which is then cyclized to form this compound. The purity of this compound can be improved by further distillation or recrystallization.
Scientific Research Applications
1,3-Diisocyanato-2-methylcyclohexane has been extensively studied for its potential applications in various fields of scientific research. In biomedical engineering, this compound has been used in the development of biocompatible and biodegradable polyurethane scaffolds for tissue engineering and regenerative medicine. This compound-based polyurethane coatings have also been investigated for their antimicrobial properties and potential use in medical devices.
In nanotechnology, this compound has been used in the synthesis of various nanoparticles such as gold, silver, and copper, due to its ability to form stable complexes with metal ions. This compound-based nanoparticles have been investigated for their potential use in drug delivery, imaging, and sensing applications.
In materials science, this compound has been used in the production of high-performance coatings, adhesives, and elastomers for various industrial applications such as automotive, aerospace, and construction. This compound-based coatings have been investigated for their excellent mechanical properties, resistance to abrasion, and corrosion protection.
properties
CAS RN |
13912-56-6 |
|---|---|
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.2 g/mol |
IUPAC Name |
1,3-diisocyanato-2-methylcyclohexane |
InChI |
InChI=1S/C9H12N2O2/c1-7-8(10-5-12)3-2-4-9(7)11-6-13/h7-9H,2-4H2,1H3 |
InChI Key |
OHTRJOZKRSVAOX-UHFFFAOYSA-N |
SMILES |
CC1C(CCCC1N=C=O)N=C=O |
Canonical SMILES |
CC1C(CCCC1N=C=O)N=C=O |
Other CAS RN |
13912-56-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



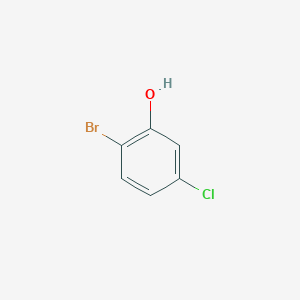

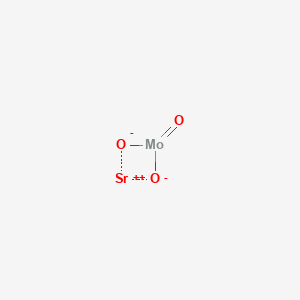
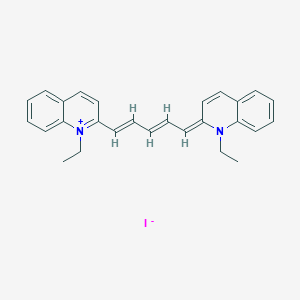

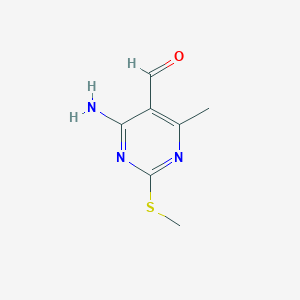
![(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B87930.png)


